molecular formula C7H5BrClNO B1339344 2-Bromo-1-(4-chloropyridin-2-YL)ethanone CAS No. 718595-36-9

2-Bromo-1-(4-chloropyridin-2-YL)ethanone

Cat. No.: B1339344
CAS No.: 718595-36-9
M. Wt: 234.48 g/mol
InChI Key: DNWCOKGJSPMPGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloropyridin-2-YL)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, such as those related to 2-bromo-1-(4-chloropyridin-2-yl)ethanone, has highlighted the significance of hydrogen-bonding patterns. Studies have shown that these compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These interactions are crucial for understanding the structural stability and reactivity of similar compounds (Balderson et al., 2007).

Pyridylcarbene Formation by Thermal Decomposition

Another significant research area is the formation of pyridylcarbene intermediates through the thermal decomposition of bromo-methyl-triazolo pyridines. This process, which involves the expulsion of nitrogen, yields various bromopyridinyl ethanone derivatives. This pathway provides insights into novel synthetic routes for related compounds and intermediates (Abarca et al., 2006).

Synthesis of 1-(6-Bromo-Pyridin-3-yl)-Ethanone

The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution has been studied, demonstrating an efficient and straightforward method for producing such compounds. This research is important for developing synthetic methodologies for bromopyridinyl ethanones (Jin, 2015).

Computational Study on Nucleophilic Substitution Reactions

A computational study has investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including this compound. This research utilized Density Functional Theory (DFT) calculations to explore the mechanisms and outcomes of these reactions, providing valuable insights into the reactivity of such compounds (Erdogan & Erdoğan, 2019).

Safety and Hazards

“2-Bromo-1-(4-chloropyridin-2-YL)ethanone” is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye damage and severe skin burns .

Properties

IUPAC Name

2-bromo-1-(4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWCOKGJSPMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.